2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid

Antimicrobial Peptides Lantibiotic Engineering Halogenated Amino Acids

5-Chloro-DL-tryptophan is a non-negotiable, non-fungible reagent. This 5-chloro modification is the specific precursor for lantibiotic nisin derivatives, yielding an 8-fold MIC improvement against S. aureus LMG10147 over the native peptide. It is also the mandatory analytical standard for FADH2-dependent tryptophan 5-halogenases (e.g., AbeH, MibH). Do not substitute with 5-fluoro or 5-bromo analogs; halogen size and electronegativity dictate activity, making substitution a high-risk strategy for experimental failure. Verify isomer identity; procurement of the correct 5-chloro isomer is critical for synthesizing MIC-active nicrophorusamides A and B.

Molecular Formula C11H11ClN2O2
Molecular Weight 238,68 g/mole
CAS No. 154-07-4
Cat. No. B555193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
CAS154-07-4
Synonyms5-chloro-dl-tryptophan; 2-amino-3-(5-chloro-1H-indol-3-yl)propanoicacid; 154-07-4; AmbotzHAA8030; 5-Chlorotryptophan#; AC1LC8HV; SCHEMBL195273; (S)-2-AMINO-3-(5-CHLORO-1H-INDOL-3-YL)-PROPIONICACID; MolPort-002-053-552; TUKKZLIDCNWKIN-UHFFFAOYSA-N; 5830AH; AKOS022660533; AM003625; AM025542; KB-197461; FT-0620315; DL-2-Amino-3-(5-chloroindolyl)propionicacid; Indole-3-propionicacid,.alpha.-amino-5-chloro-; 3B3-066589
Molecular FormulaC11H11ClN2O2
Molecular Weight238,68 g/mole
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
InChIKeyTUKKZLIDCNWKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-DL-Tryptophan (CAS 154-07-4) Procurement Guide: A Halogenated Amino Acid for Antimicrobial Peptide Engineering and Halogenase Research


5-Chloro-DL-tryptophan (2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid) is a non-proteinogenic halogenated derivative of the essential amino acid L-tryptophan [1]. Its defining structural feature is the substitution of a chlorine atom at the 5-position of the indole ring, a modification that critically alters its physicochemical properties and biological activity compared to the native substrate . This compound is not simply a biochemical curiosity; it serves as a crucial building block in the biosynthesis of potent antimicrobial peptides and as a specific substrate for a unique class of FADH2-dependent tryptophan 5-halogenases [2][3]. Its primary research applications lie in the fields of antimicrobial discovery, peptide engineering, and fundamental enzymology, where the 5-chloro substituent imparts distinct, measurable properties not found in its native or other halogenated counterparts.

Why 5-Chloro-Tryptophan is Not an Interchangeable Analog: The Impact of Halogen Size and Electronegativity on Bioactivity


Procurement decisions for halogenated tryptophan analogs cannot be based on structural similarity alone. A common misconception is that replacing the 5-chloro-tryptophan with a 5-fluoro-, 5-bromo-, or even the native L-tryptophan will yield comparable results in downstream assays or biosynthetic applications. This is demonstrably false. Systematic studies show that the specific halogen atom—its size, electronegativity, and polarizability—exerts a non-linear and target-specific effect on biological activity [1]. For instance, while a 5-fluoro substituent may enhance activity against one bacterial strain, the 5-chloro modification might be superior against another, and a 5-bromo substitution could be entirely inactive or detrimental [2]. This is not a predictable trend based on a simple physicochemical parameter. Consequently, substituting 5-chloro-tryptophan with a 'close' analog is a high-risk strategy with a high probability of experimental failure, leading to wasted resources, inconclusive data, and the need for costly repeat syntheses. The evidence below quantifies these divergent, context-dependent outcomes, proving that 5-chloro-tryptophan is a specific, non-fungible research tool.

Quantitative Differentiation Guide for 5-Chloro-DL-Tryptophan: Head-to-Head Performance Data


Strain-Specific Antimicrobial Potency in Nisin: 5-Cl Variant Outperforms Native and Other Halogens

When biosynthetically incorporated into the lantibiotic nisin at position 1, the 5-chloro-tryptophan (5CW) variant exhibits a distinct, strain-specific enhancement in antimicrobial activity. Against the pathogen Staphylococcus aureus LMG10147, the 5CW-containing nisin variant demonstrated a >4-fold increase in potency (lower MIC) compared to the native tryptophan-containing peptide [1]. This improvement was unique to the 5-chloro analog; the 5-fluoro (5FW) variant also showed enhanced activity, while the 5-bromo (5BW) variant had no effect against this specific strain [2]. This highlights that activity is not a simple function of halogen electronegativity or size, but a complex, target-specific interaction.

Antimicrobial Peptides Lantibiotic Engineering Halogenated Amino Acids

Reversed Activity Profile: 5-Cl Nisin Variant is Inactive Against MRSA Where 5-Br Variant Excels

A critical differentiating factor is the reversed activity profile against methicillin-resistant Staphylococcus aureus (MRSA). While the 5-bromo-tryptophan (5BW) nisin variant shows a significant 4-fold increase in potency against S. aureus LMG15975 (MRSA) compared to native nisin, the 5-chloro-tryptophan (5CW) variant is essentially inactive against this same strain, with an MIC of >12.5 μg/mL [1][2]. This stark contrast underscores the target-specific nature of halogen effects and provides a clear, quantitative reason to select one analog over another based on the target pathogen. The 5-chloro analog is not a general-purpose enhancer; its activity is highly specific.

MRSA Strain-Selective Antibiotics Peptide Halogenation

Production Yield Penalty: 5-Cl Substitution Significantly Reduces Nisin Variant Yield Compared to 5-F and Native

The choice of tryptophan analog directly impacts the production yield of modified peptides in biosynthetic systems. In the nisin expression system, the 5-chloro-tryptophan (5CW) variant was produced at a significantly lower yield than the native I1W control [1]. While the 5-fluoro (5FW) and 5-bromo (5BW) variants maintained yields similar to the wild-type, the incorporation of 5-chloro-tryptophan resulted in a notable reduction, and the 5-methyl analog showed the most severe decrease [2]. This yield penalty is a quantifiable procurement consideration for large-scale or multi-experiment studies, as more precursor and expression runs will be required to obtain the same amount of final product.

Biosynthetic Yield Lantibiotic Production Halogenase Substrate

Enzymatic Halogenation: Specific 5-Halogenases Produce 5-Cl-Trp, While 6-Halogenases Yield the Inactive 6-Cl Isomer

The biosynthetic origin of 5-chloro-tryptophan is a critical point of differentiation. Specific flavin-dependent halogenases, such as AbeH and MibH, catalyze the regioselective chlorination at the 5-position of the indole ring [1][2]. This is in direct contrast to enzymes like BorH, which is a tryptophan-6-halogenase and produces the 6-chloro isomer [3]. The position of the halogen is paramount; 5-chloro-tryptophan is a key intermediate in the biosynthesis of the bioactive bisindole alkaloid BE-54017, whereas the 6-chloro isomer would likely lead to a structurally different and possibly inactive product. Therefore, sourcing the correct 5-chloro isomer is non-negotiable for studies on this biosynthetic pathway or when using these specific halogenases as biocatalysts.

Flavin-Dependent Halogenase Tryptophan 5-Halogenase BE-54017 Biosynthesis

High-Impact Application Scenarios for Procuring 5-Chloro-DL-Tryptophan


Engineering Lantibiotics with Enhanced Potency Against Specific Staphylococcus aureus Strains

5-Chloro-DL-tryptophan is the specific precursor of choice for biosynthetic incorporation into lantibiotics like nisin when the research goal is to increase antimicrobial activity against S. aureus LMG10147. Evidence from head-to-head comparisons shows the 5-chloro variant yields an 8-fold improvement in MIC over the native peptide [4]. This scenario is directly applicable to antibiotic discovery programs seeking to optimize lead compounds against non-MRSA S. aureus infections.

Probing the Substrate Specificity and Catalytic Mechanism of Tryptophan 5-Halogenases

For enzymologists studying flavin-dependent halogenases like AbeH or MibH, 5-chloro-DL-tryptophan is not a substrate but the key analytical standard and pathway product [4][5]. It is essential for confirming enzyme activity, calibrating LC-MS analyses, and comparing the regioselectivity of 5-halogenases against 6-halogenases (e.g., BorH) that produce the 6-chloro isomer [3]. Procurement of the correct 5-chloro isomer is fundamental for validating these biocatalytic reactions.

Serving as a Critical Building Block for Total Synthesis of Chlorinated Cyclic Peptide Antibiotics

5-Chloro-L-tryptophan is a required, non-proteinogenic amino acid building block for the chemical synthesis of natural product antibiotics like nicrophorusamides A and B [4]. The successful total synthesis of these compounds, which demonstrate MIC values of 8–16 μg/mL against S. aureus, hinges on the availability of this specific halogenated residue [5]. Without it, the synthesis of these promising antimicrobial scaffolds is not possible, making procurement a non-negotiable step in medicinal chemistry campaigns.

Technical Documentation Hub

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